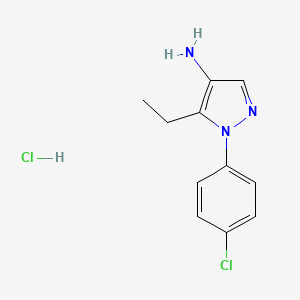

1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

Description

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-based compound with a molecular formula of C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.15 g/mol. The structure consists of a pyrazole ring substituted with a 4-chlorophenyl group at position 1, an ethyl group at position 5, and an amine group at position 4, forming a hydrochloride salt.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-2-11-10(13)7-14-15(11)9-5-3-8(12)4-6-9;/h3-7H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVFDQGTOBGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step One-Pot Process via Pyrazolidinone Intermediate

A patented process (WO2016113741A1) outlines a highly efficient, one-pot synthesis of related pyrazole derivatives that can be adapted for the preparation of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride . The key steps are:

Step 1: Formation of l-(4-chlorophenyl)-pyrazolidin-3-one (Intermediate II)

This intermediate is prepared by reacting appropriate precursors (e.g., 4-chlorophenyl hydrazine derivatives) with alkyl acrylates in the presence of a base and polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide.Step 2: Dehydrogenation to l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (Intermediate III)

The pyrazolidinone is dehydrogenated in situ using a polar aprotic solvent, avoiding isolation of the intermediate. This step is conducted under mild conditions, typically between 25 °C and 50 °C.Step 3: Reaction with Alkylating Agent (Compound IV)

The hydroxy-pyrazole intermediate reacts with an alkylating agent (such as 2-nitrobenzyl bromide or related halides) directly in the same solvent, forming the substituted pyrazole.

This process avoids expensive phase transfer catalysts, reduces reaction times, and simplifies work-up, resulting in high yields and reduced production costs. The use of a single solvent throughout the process enhances efficiency and environmental compatibility.

| Step | Reaction | Conditions | Solvent | Notes |

|---|---|---|---|---|

| 1 | Pyrazolidin-3-one formation | Base, alkyl acrylate, RT to reflux | Acetone, DMF, or MeCN | Intermediate not isolated |

| 2 | Dehydrogenation | 25–50 °C | Same as step 1 | Avoids isolation of hydroxy-pyrazole |

| 3 | Alkylation | 25–30 °C | Same solvent | High yield, one-pot |

This method is adaptable for producing the hydrochloride salt by subsequent treatment with HCl or by crystallization from suitable solvents.

Direct Condensation of 4-Chlorophenylhydrazine with β-Diketones

Another well-documented synthetic approach involves the condensation of 4-chlorophenylhydrazine hydrochloride with β-diketones such as ethyl acetoacetate or substituted pentane-2,4-diones to form pyrazolone derivatives, which can be further modified to the target pyrazol-4-amine.

-

- Reflux in methanol or stirring at room temperature in acetic acid with sodium acetate as a base catalyst.

- Reaction times range from 15 hours (reflux) to 24 hours (room temperature).

- Work-up involves precipitation by pouring into ice water, filtration, and recrystallization.

-

- High yields reported (up to 95% for related pyrazol-5-ones).

- Purification by crystallization from ethanol or methanol.

| Reagents | Solvent | Temperature | Time | Yield (%) | Product Type |

|---|---|---|---|---|---|

| 4-Chlorophenylhydrazine hydrochloride + ethyl acetoacetate | Acetic acid + sodium acetate | RT (24 h) | 24 h | 95 | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| 4-Chlorophenylhydrazine hydrochloride + ethyl acetoacetate | Methanol | Reflux (15 h) | 15 h | Not specified | Same as above |

This method provides a straightforward route to pyrazole cores, which can be further aminated at the 4-position and converted to hydrochloride salts.

Direct Preparation from Primary Amines and Diketones Using Hydroxylamine Derivatives

A novel method reported in 2021 describes the synthesis of N-substituted pyrazoles by reacting primary amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine under heating (85 °C) in DMF.

-

- Mixing of primary amine, diketone, and O-(4-nitrobenzoyl)hydroxylamine in DMF.

- Heating at 85 °C for 1.5 hours.

- Work-up includes extraction with DCM and purification by column chromatography.

-

- Moderate yields (26–60%) depending on substrates.

| Substrate | Diketone | Solvent | Temp | Time | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| Primary amine (e.g., 4-chlorophenyl derivative) | 3-ethylpentane-2,4-dione | DMF | 85 °C | 1.5 h | 26–60 | N-substituted pyrazoles |

This method offers a direct and versatile approach to pyrazole derivatives without isolating intermediates but may require chromatographic purification.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| One-pot dehydrogenation and alkylation (Patent WO2016113741A1) | High efficiency, avoids phase transfer catalysts, mild conditions, one solvent | Requires specific intermediates, specialized reagents | High (not explicitly quantified) | High, industrially applicable |

| Condensation of 4-chlorophenylhydrazine with β-diketones | Simple, high yield, well-established | Longer reaction times, requires purification | Up to 95% | Moderate to high |

| Direct amine-diketone reaction with hydroxylamine derivative | Direct, versatile, mild heating | Moderate yields, chromatographic purification needed | 26–60% | Moderate |

Research Findings and Notes

The patented one-pot process emphasizes the use of polar aprotic solvents such as acetone, acetonitrile, or DMF throughout the synthesis, which simplifies solvent handling and reduces waste. The avoidance of phase transfer catalysts reduces cost and environmental impact.

Reaction temperatures are generally mild (25–50 °C) for key steps, which minimizes side reactions and degradation.

The condensation method with 4-chlorophenylhydrazine and ethyl acetoacetate is a classical approach yielding pyrazolones, which can be further functionalized to the amine hydrochloride salt.

The direct preparation using hydroxylamine derivatives and diketones in DMF provides an alternative route but with moderate yields and more complex purification.

The hydrochloride salt form is typically obtained by treatment with hydrochloric acid or by crystallization from acidic solvents, enhancing compound stability and handling.

Summary Table of Key Preparation Parameters

| Parameter | One-Pot Dehydrogenation & Alkylation | Condensation with β-Diketones | Direct Amine-Diketone Reaction |

|---|---|---|---|

| Starting Materials | Pyrazolidinone intermediate, alkyl halide | 4-Chlorophenylhydrazine hydrochloride, β-diketone | Primary amine, diketone, hydroxylamine derivative |

| Solvent | Polar aprotic (acetone, DMF, MeCN) | Acetic acid, methanol | DMF |

| Temperature | 25–50 °C | RT to reflux | 85 °C |

| Reaction Time | Short (hours) | 15–24 hours | 1.5 hours |

| Yield | High | Up to 95% | 26–60% |

| Purification | Simplified, one-pot | Crystallization | Column chromatography |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives .

Scientific Research Applications

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl group, which contributes to its biological activity.

Pharmacological Research

1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is primarily investigated for its potential therapeutic effects. Studies have suggested that it may exhibit:

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Synthesis and Derivatives

Research into the synthesis of this compound has led to the development of various derivatives that enhance its pharmacological properties. For example:

- Modified Pyrazoles : Researchers have synthesized derivatives with altered substituents on the pyrazole ring to improve potency and selectivity against specific targets .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing new methodologies for detecting and quantifying pyrazole derivatives in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride on breast cancer cell lines. The results indicated a significant reduction in cell proliferation rates compared to control groups, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease (IBD), this compound was administered to animal models. The findings revealed decreased levels of inflammatory markers and improved histological scores, supporting its role in managing IBD symptoms.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Differences

- Meta-substitution may also influence solubility due to differences in dipole moments .

- Conversely, the difluoromethyl group in enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .

- Benzyl vs. Direct Attachment : The benzyl-linked compound () introduces a flexible spacer, which may improve interaction with deep binding pockets but could also increase molecular weight and reduce solubility .

Pharmacological and Physicochemical Insights

- Metabolic Stability: Fluorinated analogs () demonstrate superior resistance to cytochrome P450-mediated degradation compared to non-fluorinated derivatives, as seen in agrochemical and drug candidates .

- Crystallographic Data : Tools like SHELX () and WinGX () have been critical in resolving the crystal structures of related pyrazoles, revealing that substituent positions significantly impact packing efficiency and stability .

Biological Activity

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesizing findings from various studies to present a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Molecular Structure :

- Chemical Formula : C₁₁H₁₃ClN₃

- Molecular Weight : 258.15 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-5-ethylpyrazol-4-amine; hydrochloride

- Appearance : Powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride. In vitro evaluations demonstrate its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.25 μg/mL | 0.30 μg/mL |

The compound exhibits bactericidal activity, effectively reducing viable cell counts in time-kill assays .

Anticancer Activity

The compound has shown promise as an anticancer agent. In studies involving various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), it demonstrated significant growth inhibition.

| Cell Line | Growth Inhibition (%) | IC₅₀ (μM) |

|---|---|---|

| HeLa | 38.44% | 54.25 |

| HepG2 | 54.25% | 73.00 |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation without significantly affecting normal fibroblast cells .

Enzyme Inhibition

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease.

| Enzyme | Inhibition (%) | IC₅₀ (μM) |

|---|---|---|

| Acetylcholinesterase | Strong inhibition observed | 2.14 |

| Urease | Moderate inhibition | 6.28 |

These findings suggest potential applications in treating conditions like Alzheimer's disease and other disorders linked to enzyme dysregulation .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives, including the compound :

- A study demonstrated that derivatives of pyrazole exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with the compound showing moderate to high efficacy .

- Another investigation into the anticancer properties reported a significant reduction in cell viability across multiple cancer types, indicating a broad spectrum of activity .

- The compound's antioxidant properties were evaluated through various assays, revealing promising results that could contribute to its therapeutic potential in oxidative stress-related diseases .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer : The compound is typically synthesized via condensation reactions of α,β-unsaturated ketones with hydrazine derivatives or via microwave-assisted protocols. For example, microwave-mediated reactions between substituted pyrazol-5-amine precursors and aromatic aldehydes under controlled temperature (80–120°C) yield structurally related pyrazole derivatives . The Vilsmeier–Haack reaction is another viable route for intermediates, involving formylation of pyrazolone precursors in polar aprotic solvents .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and amine proton environments.

- Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis.

- UV-Vis spectroscopy to study electronic transitions, particularly if conjugated systems are present .

Q. How should researchers validate the purity of synthesized 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water mobile phase to assess purity. Melting point analysis and elemental analysis (C, H, N, Cl) provide additional validation. For crystalline samples, compare experimental X-ray data with simulated powder diffraction patterns .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for recrystallization. Mixed solvent systems (e.g., ethanol/water) can enhance crystal quality. Monitor solubility at elevated temperatures (60–80°C) and cool gradually to optimize crystal formation .

Advanced Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing pyrazole derivatives like this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like the ICReDD framework integrate reaction path searches with experimental data, enabling rapid screening of catalysts, solvents, and temperatures. For example, activation energy barriers for condensation reactions can predict optimal microwave irradiation times .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on target binding using docking simulations .

- Meta-analysis : Aggregate data from multiple studies to identify outliers caused by experimental variables (e.g., incubation time, pH) .

Q. How should researchers design experiments to probe this compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Radioligand binding assays : Use tritiated or fluorescently tagged analogs to quantify receptor affinity (Kd) and selectivity.

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to assess agonism/antagonism.

- Mutagenesis studies : Identify critical binding residues by introducing point mutations in the receptor’s active site .

Q. What advanced analytical methods can elucidate degradation pathways under experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS/MS .

- Kinetic modeling : Use Arrhenius equations to predict shelf life at storage temperatures.

- Solid-state NMR : Monitor conformational changes in the hydrochloride salt under varying humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.